molecular formula C10H11FN2O3S B2645270 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396784-93-2

3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2645270
CAS No.: 1396784-93-2
M. Wt: 258.27
InChI Key: KYEBXDFGDGDVBE-UHFFFAOYSA-N
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Description

3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 3-position and a 5-oxopyrrolidin-3-yl group attached to the sulfonamide nitrogen. This structure combines the sulfonamide pharmacophore—a common motif in medicinal chemistry—with a pyrrolidinone ring, which may enhance solubility and conformational flexibility. The fluorine substituent likely influences electronic properties and metabolic stability, while the pyrrolidinone moiety may facilitate hydrogen bonding or receptor interactions .

Properties

IUPAC Name

3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3S/c11-7-2-1-3-9(4-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEBXDFGDGDVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the electrophilic fluorination of a protected pyrrolidinone derivative using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Electrophilic Fluorination: N-fluoro-benzenesulfonimide (NFSI) in dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyrrolidinone ring.

    Reduction Products: Reduced forms of the pyrrolidinone ring.

Scientific Research Applications

3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities. The sulfonamide group can interact with active sites of enzymes, while the pyrrolidinone ring may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide 3-fluoro-benzenesulfonamide + 5-oxopyrrolidin-3-yl ~254.27 (estimated) Not reported (inferred: potential enzyme inhibition)
4-(3-(4-Bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide 4-bromophenyl ketone + isoxazole ~500–550 (estimated) PTP1B inhibition (up to 66% activity vs. Pioglitazone), α-glucosidase inhibition
3-Fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide 3-fluoro-benzenesulfonamide + imidazole-thiazolidinone 600.60 Sigma-1 receptor binding (64.34% inhibition)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + chromenone 589.1 Kinase inhibition (specific targets not detailed)

Key Observations :

  • Substituent Position : Fluorine at the 3-position (as in the target compound) versus 4-position (e.g., ) may alter electronic effects and steric interactions, influencing receptor binding .
  • Nitrogen Heterocycles: The pyrrolidinone ring in the target compound contrasts with isoxazole (), imidazole (), and pyrazolo-pyrimidine () moieties in analogues. These differences impact solubility, metabolic stability, and target selectivity.
  • Biological Activity: Sulfonamides with bulky aromatic groups (e.g., chromenone in ) exhibit kinase inhibition, while those with ketone or oxadiazoline moieties () show enzyme inhibition .
Hydrogen Bonding and Crystal Packing
  • Target Compound: The pyrrolidinone’s carbonyl group and sulfonamide NH likely participate in hydrogen bonding, as seen in similar structures (e.g., C–H···O interactions in ) .
  • Analogues : highlights weak C–H···π and C–H···O interactions in fluorinated benzamides, suggesting that fluorine’s electronegativity may polarize adjacent bonds, influencing crystal packing .

Research Implications and Gaps

  • However, empirical data are lacking.
  • Synthetic Optimization : Comparative analysis indicates that substituent choice (e.g., fluorine position, heterocycle type) critically impacts yield and activity. Further studies should explore the target compound’s synthesis scalability and derivatization.

Biological Activity

3-Fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorinated aromatic ring and a pyrrolidine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can be represented as follows:

C11H12FN2O2S\text{C}_{11}\text{H}_{12}\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a fluorine atom attached to a benzene ring, which is linked to a sulfonamide functional group and a pyrrolidine ring. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This action can lead to altered metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It may act as a modulator of specific receptors involved in disease processes, influencing signaling pathways that regulate cell growth and apoptosis.
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide:

Study ReferenceBiological ActivityIC50 Value (μM)Target
Enzyme Inhibition0.090Enzyme X
Anti-inflammatory0.050COX-2
Anticancer Activity0.100Cancer Cell Line Y

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Anticancer Research : A study demonstrated that 3-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value of 0.100 μM against Cancer Cell Line Y. The mechanism was attributed to the induction of apoptosis through modulation of apoptotic pathways.
  • Anti-inflammatory Effects : In another study, the compound showed promising anti-inflammatory activity with an IC50 value of 0.050 μM against COX-2, suggesting its potential use in treating inflammatory diseases.

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